5-Fluoro-2,6-dimethoxynicotinonitrile
Overview
Description
5-Fluoro-2,6-dimethoxynicotinonitrile is a chemical compound with the molecular formula C8H7FN2O2 . It has an average mass of 182.152 Da and a monoisotopic mass of 182.049149 Da .
Molecular Structure Analysis
The molecular structure of this compound includes 4 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . It has a polar surface area of 55 Ų and a molar refractivity of 42.0±0.4 cm³ .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 285.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.4±3.0 kJ/mol and a flash point of 126.3±25.9 °C .Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, such as 5-fluorouracil (5-FU) and its derivatives, play a significant role in cancer chemotherapy. 5-FU, for instance, is a critical agent used in the treatment of various cancers, including colorectal and breast cancers. It functions by inhibiting the enzyme thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells, thereby exhibiting cytotoxic effects against tumor growth (Heidelberger & Ansfield, 1963). Research on 5-FU and its fluorinated analogs continues to evolve, aiming to improve their therapeutic efficacy and reduce toxicity (Grem, 2000).
Fluorinated Pyrimidines and Personalized Medicine
The advancements in fluorine chemistry have contributed significantly to the precise use of fluorinated pyrimidines in treating cancer. The incorporation of fluorine atoms into pharmaceuticals often alters their metabolic stability, tissue distribution, and membrane permeability, enhancing their pharmacological profiles. For instance, studies have explored the synthesis of 5-FU, including methods incorporating radioactive and stable isotopes, to better understand its metabolism and biodistribution, which is crucial for personalized cancer treatment approaches (Gmeiner, 2020).
Fluorinated Liquid Crystals in Material Science
Beyond pharmaceutical applications, fluorinated compounds are also pivotal in material science, particularly in the development of liquid crystals. The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their physical properties, such as melting points, mesophase morphology, and transition temperatures, making them suitable for various applications in displays and other electronic devices (Hird, 2007).
Properties
IUPAC Name |
5-fluoro-2,6-dimethoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c1-12-7-5(4-10)3-6(9)8(11-7)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMOMZLNZMONFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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